![molecular formula C11H12N2O2 B2641920 1-Methyl-6-(oxiran-2-ylmethoxy)benzimidazole CAS No. 2408957-96-8](/img/structure/B2641920.png)
1-Methyl-6-(oxiran-2-ylmethoxy)benzimidazole
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Overview
Description
Synthesis Analysis
The synthesis of benzimidazole derivatives typically involves condensation of o-phenylenediamine with various reagents . For instance, a series of new BODIPY dyes substituted by 2-phenyl benzimidazole units have been successfully synthesized .Molecular Structure Analysis
Benzimidazole is an important heterocyclic organic compound which possesses a benzene ring fused with a five-membered imidazole ring . The structure of benzimidazole derivatives can be further improved by changing its functional groups on the core structure .Chemical Reactions Analysis
Benzimidazole compounds can undergo various chemical reactions. For instance, the reaction of 2-(4-(oxiran-2-ylmethoxy) phenyl) acetonitrile with ammonia has been reported .Scientific Research Applications
Pharmacological Potentials
1-Methyl-6-(oxiran-2-ylmethoxy)benzimidazole derivatives showcase a variety of pharmacological potentials. Some derivatives have been observed to manifest biological activities like antibacterial, antifungal, antimicrobial, antiprotozoal, and antihelmintic. Among these, certain benzimidazole derivatives are noted for their activity as inhibitors of type I DNA topoisomerases, a crucial target in cancer therapy. This suggests their potential application in the development of novel therapeutics for infectious diseases and cancer treatment (Alpan, Gunes, & Topçu, 2007).
Antioxidant Properties
Several benzimidazole derivatives have been investigated for their antioxidant properties. Compounds like 1-methyl-4-(2-(2-substitutedphenyl-1H-benzimidazol-1-yl)acetyl)thiosemicarbazides and related derivatives have shown notable scavenging activity against radicals like DPPH, indicating their potential as antioxidants. This property could be leveraged in therapeutic applications where oxidative stress plays a role in disease pathology (Kuş et al., 2008).
Antimicrobial Activity
Some benzimidazole derivatives have been synthesized and evaluated for their in vitro antimicrobial activity against a range of pathogens including bacteria and fungi. Derivatives like N-benzimidazol-1-yl-methyl-benzamide have been found to exhibit significant antimicrobial effects, indicating their potential use in the treatment of infections caused by these microorganisms (Sethi, Arora, Saini, & Jain, 2016).
Anti-inflammatory Activity
Research has been conducted on newly synthesized benzimidazole derivatives bearing oxadiazole and morpholine rings to assess their anti-inflammatory activity. Certain compounds in this category demonstrated significant anti-inflammatory effects in vivo, suggesting their potential as therapeutic agents for inflammatory diseases. Notably, some compounds showed reduced ulcerogenic and lipid peroxidation profiles, which are desirable attributes for anti-inflammatory drugs (Rathore et al., 2017).
Future Directions
Benzimidazole and its derivatives continue to attract interest due to their wide range of biological activities and potential therapeutic applications . Future research directions may include further exploration of the pharmacological activities of benzimidazole derivatives and the development of novel drugs based on the benzimidazole scaffold .
properties
IUPAC Name |
1-methyl-6-(oxiran-2-ylmethoxy)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-13-7-12-10-3-2-8(4-11(10)13)14-5-9-6-15-9/h2-4,7,9H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSCQZGPCNHDSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=C(C=C2)OCC3CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-6-(oxiran-2-ylmethoxy)benzimidazole |
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